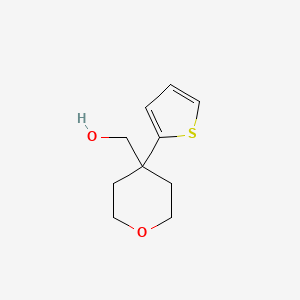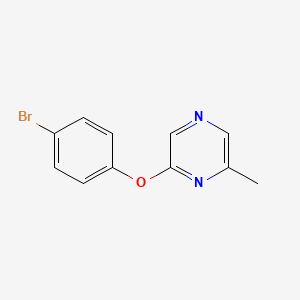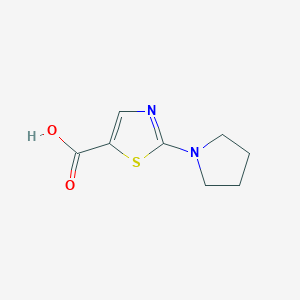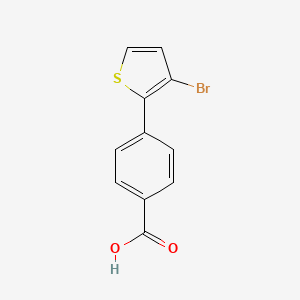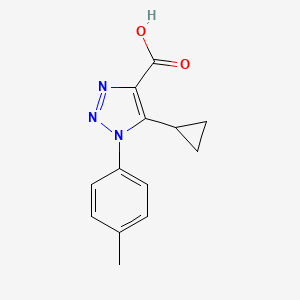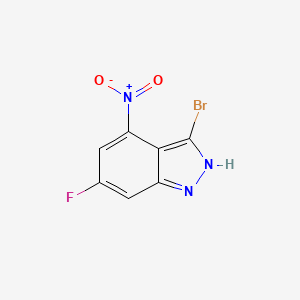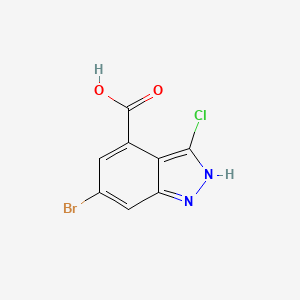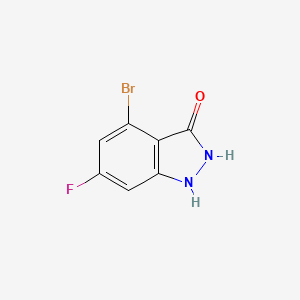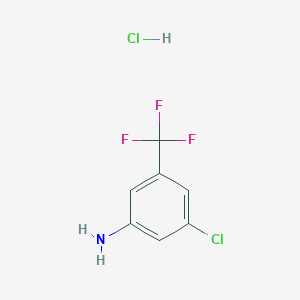
6-ブロモ-7-メチル-1H-インドール
説明
6-Bromo-7-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in various natural products and their diverse range of biological activities. The specific substitution pattern of the bromine and methyl groups on the indole ring can influence the chemical reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through regioselective bromination. For instance, methyl indole-3-carboxylate can be dibrominated to yield methyl 5,6-dibromoindole-3-carboxylate when treated with bromine in acetic acid. This compound can then be converted to 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation process . Although the specific synthesis of 6-Bromo-7-methyl-1H-indole is not detailed in the provided papers, similar bromination techniques and subsequent modifications could be applied to synthesize the compound.
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis can reveal short intermolecular connections, and molecular geometry optimizations can be compared with experimental data to understand the structure . These methods could be employed to analyze the molecular structure of 6-Bromo-7-methyl-1H-indole.
Chemical Reactions Analysis
Brominated indoles can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide can lead to the formation of brominated indolenine derivatives, which can further react to give oxindole structures upon treatment with acetic acid . These reactions demonstrate the potential transformations that 6-Bromo-7-methyl-1H-indole could undergo, although specific reactions for this compound are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles can be influenced by the substituents on the indole ring. The presence of a bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. For example, the thermal stability of a brominated indole derivative was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results, and the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps . These analyses can provide insights into the properties of 6-Bromo-7-methyl-1H-indole, although specific data for this compound would need to be determined experimentally.
科学的研究の応用
抗ウイルス用途
6-ブロモ-7-メチル-1H-インドール誘導体は、その抗ウイルス特性について研究されています。 例えば、特定のインドール誘導体は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています 。インドール骨格上のブロモ基とメチル基は、化合物のウイルスタンパク質への親和性を高めるように修飾することができ、新しい抗ウイルス薬の開発につながる可能性があります。
抗炎症用途
インドールコアは、抗炎症作用を持つことが知られています。 6-ブロモ-7-メチル-1H-インドールのようにインドール環が置換されると、炎症性経路を調節する化合物につながることがあります。これは、慢性炎症性疾患の治療に不可欠です .
抗がん用途
ブロモ基とメチル基の置換を含むインドール誘導体は、その抗がん効果について研究されています。 これらの化合物は、さまざまな細胞標的に作用し、細胞増殖やアポトーシスに影響を与えます。これらは、がん治療における重要なプロセスです .
抗菌用途
インドール誘導体の構造的多様性により、強力な抗菌剤として機能します。 6-ブロモ-7-メチル-1H-インドールは、耐性菌株に対抗する可能性のある新しい分子を合成するために使用できます .
抗糖尿病用途
研究により、インドール誘導体は糖尿病の管理に役立つ可能性があることが示されています。 インスリン分泌またはインスリン感受性に影響を与えることで、6-ブロモ-7-メチル-1H-インドールの誘導体は、抗糖尿病薬の設計において価値あるものとなりえます .
抗マラリア用途
インドール化合物は、歴史的に抗マラリア薬の開発の一部となっています。 6-ブロモ-7-メチル-1H-インドールのユニークな構造は、マラリア原虫のライフサイクルを阻害する可能性のある新しい化合物を合成するための枠組みを提供します .
作用機序
Target of Action
6-Bromo-7-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can lead to the inhibition or activation of certain biochemical processes, depending on the specific derivative and target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication pathways .
Pharmacokinetics
The physicochemical properties of a compound, such as lipophilicity and water solubility, can impact its pharmacokinetic properties .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 6-Bromo-7-methyl-1H-indole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Additionally, safety precautions should be taken to avoid contact with skin and eyes, and inhalation or ingestion of the compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Bromo-7-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed reactions, which are essential in the synthesis of various indole derivatives . It interacts with enzymes such as flavin-dependent halogenases, which facilitate the halogenation process, and P450 monooxygenases, which are involved in hydroxylation reactions . These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
6-Bromo-7-methyl-1H-indole has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 6-Bromo-7-methyl-1H-indole, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can affect microbial cell signaling, contributing to their antimicrobial activity .
Molecular Mechanism
The molecular mechanism of 6-Bromo-7-methyl-1H-indole involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain protein kinases, which play a role in cell signaling pathways . Furthermore, 6-Bromo-7-methyl-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-methyl-1H-indole can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Its degradation products may also exhibit biological activity, which can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that 6-Bromo-7-methyl-1H-indole can have sustained effects on cellular processes, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-Bromo-7-methyl-1H-indole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 6-Bromo-7-methyl-1H-indole is effective without causing significant harm to the organism.
Metabolic Pathways
6-Bromo-7-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo hydroxylation and halogenation reactions, mediated by enzymes such as P450 monooxygenases and flavin-dependent halogenases . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 6-Bromo-7-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its localization and accumulation in specific cellular compartments, influencing its biological activity and therapeutic potential.
Subcellular Localization
6-Bromo-7-methyl-1H-indole exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzymatic activities and metabolic processes.
特性
IUPAC Name |
6-bromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXKBLDFQVFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646682 | |
| Record name | 6-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-89-4 | |
| Record name | 6-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



